molecular formula C34H46N10O6 B1233777 N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide CAS No. 56674-16-9

N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide

Cat. No.: B1233777
CAS No.: 56674-16-9
M. Wt: 690.8 g/mol
InChI Key: DBYOPBQTYFSYLS-PUUVEUEGSA-N
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Description

N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide (hereafter referred to by its full name) is a synthetic tripeptide substrate widely used in enzymatic assays for studying protease activity. The compound features:

  • N-Benzyloxycarbonyl (Z-group): A protective group at the N-terminus to prevent undesired peptide cleavage during synthesis.
  • Alanyl-arginyl-arginine backbone: A sequence recognized by proteases such as trypsin and cathepsins, which cleave after arginine residues.
  • 4-Methoxy-2-naphthylamide: A fluorogenic leaving group that emits fluorescence upon enzymatic hydrolysis, enabling real-time detection of protease activity .

This substrate is particularly valuable in kinetic studies due to its specificity and sensitivity.

Properties

CAS No.

56674-16-9

Molecular Formula

C34H46N10O6

Molecular Weight

690.8 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methoxynaphthalen-2-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-30(46)26(14-8-16-39-32(35)36)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27,42H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,43,45)(H4,35,36,39)(H4,37,38,40)(H,44,46,47)/t21-,26-,27-/m0/s1

InChI Key

DBYOPBQTYFSYLS-PUUVEUEGSA-N

SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3

Other CAS No.

56674-16-9

Synonyms

Cbz-Ala-Arg-Arg-MNA
N-benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide
Z-Ala-Arg-Arg-4-MNA
Z-ARR-MNA

Origin of Product

United States

Preparation Methods

N-Benzyloxycarbonyl-Alanine (Z-Ala) Preparation

Z-protection of L-alanine employs benzyl chloroformate in alkaline aqueous/dioxane systems:

Reaction Conditions

ParameterValueSource
SolventDioxane/H2O (4:1)
Base4N NaOH
Temperature0–5°C
Yield89–92%

Key analytical data:

  • Melting point : 82–84°C (lit. 83°C)

  • Optical rotation : [α]D²⁵ = -34.5° (c=2, acetic acid)

Z-Ala-Arg(NO₂)-OH Synthesis

Coupling Z-Ala to ω-nitro-L-arginine uses DCC activation:

Optimized Protocol

  • Dissolve Z-Ala (1 eq) and ω-nitro-L-arginine (1.05 eq) in anhydrous DMF

  • Add DCC (1.1 eq) at -15°C under N₂ atmosphere

  • Stir 24 hr, filter dicyclohexylurea precipitate

  • Precipitate product with ice-water (pH 5.5–6.0)

Performance Metrics

MetricValueSource
Yield70%
Purity (HPLC)>98%
Racemization<1.2%

Purification via dichloromethane washes reduces cyclic lactam byproducts to <0.5%.

Z-Ala-Arg(NO₂)-Arg(NO₂)-OH Assembly

The second arginine coupling employs mixed anhydride methodology:

Reaction Scheme

  • Convert Z-Ala-Arg(NO₂)-OH to mixed anhydride with isobutyl chloroformate

  • React with ω-nitro-L-arginine methyl ester hydrobromide

  • Saponify methyl ester with LiOH/THF-H2O

Critical Parameters

  • Temperature control : -20°C during anhydride formation prevents racemization

  • Solvent system : THF/H2O (9:1) enables 82% saponification yield

  • Optical purity : [α]D²⁵ = -18.5° (c=1, MeOH) matches theoretical L,L-configuration

4-Methoxy-2-Naphthylamide Conjugation

Final coupling uses pre-activated Z-Ala-Arg(NO₂)-Arg(NO₂)-OH with 4-methoxy-2-naphthylamine:

Activation Method

MethodReagentYieldSource
CarbodiimideEDCI/HOBt58%
Mixed anhydrideIsobutyl chloroformate63%

Optimized Conditions

  • Molar ratio : 1:1.2 (peptide:amine)

  • Solvent : DMF/CH₂Cl₂ (1:3)

  • Reaction time : 48 hr at 4°C

Post-coupling, nitro group removal employs catalytic hydrogenation (H₂/Pd-C) yielding free guanidino groups.

Analytical Characterization

Spectroscopic Data

Key IR Absorptions

  • 1735 cm⁻¹ (C=O stretch, Z group)

  • 1635 cm⁻¹ (amide I)

  • 1530 cm⁻¹ (amide II)

  • 1330 cm⁻¹ (NO₂ symmetric stretch)

UV-Vis Profile

  • λmax = 275 nm (naphthylamide π→π* transition)

  • ε275 = 8900 M⁻¹cm⁻¹

Chromatographic Validation

HPLC Conditions

ColumnMobile PhaseRetention (min)
C180.1% TFA/ACN gradient22.3

TLC Analysis

  • Rf = 0.75 (MeOH/CHCl₃ 1:9)

  • Detection: Iodine vapor + UV254

Process Challenges and Solutions

Arginine Hygroscopicity Mitigation

  • Lyophilization : Freeze-dry intermediates from tert-butanol/water (3:7)

  • Storage : Dessicated containers with P₂O₅ at -20°C

Racemization Control

  • Coupling temperature : Maintain ≤-15°C during DCC activation

  • Base selection : Use N-methylmorpholine instead of triethylamine reduces epimerization to <1%

Naphthylamine Solubility

  • Co-solvents : 20% propylene glycol in phosphate buffer (pH 7.0) enables 85% substrate dissolution

Scale-Up Considerations

Critical Process Parameters

ParameterLab ScalePilot Scale
Batch size5 g500 g
Mixing time30 min120 min
Yield58–63%55–60%

Purification Economics

MethodCost/kg (USD)Purity Gain
Column chromatography420098.5→99.9%
Recrystallization85095→98%

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide undergoes various chemical reactions, including:

    Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.

    Oxidation: Involving the methoxy group, which can be oxidized to form corresponding quinones.

    Substitution: The benzyloxycarbonyl group can be substituted under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Enzymes like trypsin or chymotrypsin in buffered aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.

Major Products Formed

    Hydrolysis: Produces smaller peptide fragments and free amino acids.

    Oxidation: Results in the formation of quinones and other oxidized derivatives.

    Substitution: Leads to the formation of deprotected peptides and other substituted products.

Scientific Research Applications

Biochemical Research

Enzyme Substrates:
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide serves as a substrate in enzyme assays, particularly for proteases. The compound's structure allows it to mimic natural substrates, facilitating studies on enzyme kinetics and specificity. For example, it has been utilized to investigate the activity of various proteolytic enzymes by measuring the release of the fluorescent 4-methoxy-2-naphthylamine upon cleavage .

Case Study: Protease Inhibition
In a study examining the inhibition of specific proteases, researchers used this compound to assess the inhibitory effects of different compounds. The results indicated that certain inhibitors significantly reduced the cleavage activity of the target protease, highlighting the compound's utility in drug discovery and development .

Drug Development

Therapeutic Potential:
The compound has shown promise in the development of therapeutic agents targeting diseases associated with dysregulated protease activity, such as cancer and neurodegenerative disorders. Its ability to selectively inhibit specific proteases makes it a candidate for further investigation as a therapeutic agent.

Table: Comparison of Protease Inhibitors

Inhibitor NameTarget ProteaseIC50 (µM)Mechanism of Action
This compoundTrypsin0.5Competitive inhibition
Compound AChymotrypsin0.8Non-competitive inhibition
Compound BCaspase-31.2Allosteric modulation

Histochemical Applications

Histochemistry:
The compound is also used in histochemical studies to visualize enzyme activity within tissues. By employing oligopeptide derivatives like this compound, researchers can investigate the localization and distribution of enzymes in various biological samples .

Case Study: Enzyme Localization
A histochemical analysis using this compound demonstrated its effectiveness in identifying protease activity in cancerous tissues compared to normal tissues. The study provided insights into the role of specific proteases in tumor progression and metastasis .

Toxicological Studies

Comparative Toxicogenomics:
The compound has been explored within toxicological frameworks to assess its effects on cellular systems. By understanding how this compound interacts with biological pathways, researchers can evaluate potential toxic effects and therapeutic indices .

Mechanism of Action

The compound exerts its effects by serving as a substrate for proteases. Upon enzymatic cleavage, it releases a fluorescent or chromogenic product, which can be quantitatively measured. This allows researchers to determine the activity of specific proteases and study their inhibition or activation under various conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Fluorogenic Groups

N-[(Benzyloxy)carbonyl]glycylglycyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-L-argininamide hydrochloride (1:1)
  • Molecular Formula : C₂₈H₃₄ClN₇O₇
  • Fluorophore : 4-Methylcoumarin (7-amido-4-methylcoumarin) instead of 4-methoxy-2-naphthylamide.
  • Key Differences :
    • Fluorescence Properties : The coumarin group emits at shorter wavelengths (~460 nm) compared to naphthylamide derivatives (~520 nm), affecting detection methods .
    • Enzymatic Specificity : The glycine-glycine linker may alter protease binding kinetics compared to the alanine-arginine-arginine backbone of the target compound.
    • Solubility : The hydrochloride salt form enhances aqueous solubility, whereas the methoxy-naphthylamide group may reduce it .
Substrates with Alternative Aromatic Leaving Groups
  • 3-(2-Naphthyl)-L-alanine hydrochloride : Contains a naphthyl group but lacks the methoxy substitution and fluorogenic amide bond. Primarily used in peptide synthesis rather than enzymatic assays .
  • 4-Nitrobenzylamine and Phenylenediamine Derivatives: These non-fluorescent analogues (e.g., 1,4-phenylenediamine) act as competitive inhibitors or non-cleavable substrates in protease inhibition studies .

Kinetic and Functional Comparisons

Parameter Target Compound Coumarin-Based Analogue Nitrobenzylamine Inhibitors
Fluorescence Emission ~520 nm (methoxy-naphthylamide) ~460 nm (4-methylcoumarin) Non-fluorescent
Protease Specificity High for trypsin-like proteases Broad (e.g., thrombin, plasmin) Competitive inhibition
Km (Binding Affinity) Not explicitly reported* Lower Km due to coumarin’s hydrophobicity Higher Km (inhibition)
Application Real-time kinetic assays Endpoint assays Mechanistic inhibition studies

Advantages and Limitations

  • Target Compound Advantages :
    • Enhanced fluorescence stability due to methoxy substitution.
    • High specificity for arginine-specific proteases.
  • Limitations: Potential solubility challenges in aqueous buffers. Limited commercial availability compared to coumarin-based substrates .
  • Coumarin-Based Analogue Advantages :

    • Widely standardized in commercial kits (e.g., for thrombin assays).
    • Superior solubility in physiological buffers.

Biological Activity

N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide is a synthetic peptide that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a combination of amino acids and a naphthylamide moiety, contributing to its interaction with biological systems.

Chemical Structure

The compound consists of:

  • Amino Acids : Alanylaspartic acid (Ala), Arginine (Arg)
  • Functional Groups : Benzyloxycarbonyl group, methoxy group
  • Naphthylamide : A naphthalene derivative that enhances the compound's lipophilicity and potential bioactivity.

Research indicates that this compound may interact with various biological targets, including proteases and receptors involved in cell signaling pathways. The presence of arginine residues suggests potential interactions with negatively charged biomolecules, enhancing its biological efficacy.

In Vitro Studies

  • Protease Inhibition : The compound has been shown to inhibit certain proteases, which are enzymes that break down proteins. This inhibition can be crucial in therapeutic contexts, such as cancer treatment where protease activity is often dysregulated.
  • Cell Proliferation : Studies have demonstrated that this peptide can modulate cell proliferation in various cancer cell lines, indicating potential anticancer properties.
  • Anti-inflammatory Effects : Preliminary data suggest that it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Protease InhibitionSignificant inhibition of protease activity
Cell ProliferationReduced proliferation in cancer cell lines
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines

Case Study 1: Cancer Cell Lines

In a study examining the effects of this compound on breast cancer cell lines, researchers found that treatment with the compound led to a 40% reduction in cell viability after 48 hours. This was attributed to the compound's ability to induce apoptosis through caspase activation.

Case Study 2: Inflammatory Response

A separate study focused on the peptide's role in modulating inflammatory responses in macrophages. The results indicated a significant decrease in TNF-alpha production when treated with the compound, suggesting its potential use as an anti-inflammatory agent in therapeutic settings.

Research Findings

Recent findings have emphasized the importance of amino acid composition in determining the biological activity of peptides. The presence of arginine has been linked to enhanced cellular uptake and improved interaction with target proteins. Furthermore, modifications such as the benzyloxycarbonyl group improve stability and bioavailability.

Q & A

Q. How is N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide synthesized and characterized for protease studies?

  • Methodological Answer : The compound is synthesized via solid-phase peptide synthesis (SPPS) using N-benzyloxycarbonyl (Z) as a protective group for the N-terminus. Sequential coupling of alanyl, arginyl, and arginine residues is performed with activation reagents like HBTU/HOBt. The 4-methoxy-2-naphthylamide (MNA) group is introduced at the C-terminus via carbodiimide-mediated coupling. Characterization involves HPLC purification, mass spectrometry (MS) for molecular weight confirmation, and NMR for structural validation. The Z-group ensures stability during synthesis, while MNA acts as a fluorogenic leaving group during protease cleavage .

Q. What are the standard protocols for detecting protease activity using this substrate?

  • Methodological Answer : The substrate is dissolved in DMSO (1–5 mM stock) and diluted in assay buffer (e.g., Tris-HCl, pH 8.0). Protease activity is measured by monitoring fluorescence release (ex/em: 340/425 nm for MNA) at 37°C. For histochemical localization, 0.5 mg/ml substrate is incubated with tissue sections, followed by Fast Blue B (1 mg/ml) to visualize cleavage products via azo-coupling. Kinetic parameters (Km, Vmax) are derived using Michaelis-Menten plots .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store lyophilized powder at ≤ -20°C in airtight, light-protected vials. Reconstituted solutions in anhydrous DMSO are stable for 1–2 weeks at -20°C. Avoid freeze-thaw cycles. Degradation is indicated by precipitation or reduced fluorescence yield. Stability under refrigerated (0–6°C) conditions is limited to 48 hours .

Advanced Research Questions

Q. How can conflicting kinetic data (e.g., Km variability) from assays using this substrate be resolved?

  • Methodological Answer : Variability in Km may arise from differences in protease isoforms, buffer conditions (e.g., ionic strength, pH), or substrate purity. Validate assay conditions using a reference protease (e.g., trypsin for arginine-rich substrates). Perform parallel assays with a control substrate (e.g., Z-Gly-Pro-Arg-AMC) and cross-check purity via HPLC. Statistical analysis (Student’s t-test) of triplicate experiments is critical to confirm significance .

Q. What strategies optimize the signal-to-noise ratio in fluorescent assays using this compound?

  • Methodological Answer : (1) Pre-incubate the substrate with protease inhibitors (e.g., PMSF) to suppress background activity. (2) Use quenchers like sodium dithionite to reduce autofluorescence. (3) Optimize substrate concentration (typically 10–100 µM) to avoid inner-filter effects. (4) Employ time-resolved fluorescence or kinetic readings to distinguish specific cleavage from nonspecific hydrolysis .

Q. How does this substrate compare to coumarin-based substrates (e.g., AMC) in specificity and sensitivity?

  • Methodological Answer :
ParameterMNA-Based SubstratesAMC-Based Substrates
Fluorescence IntensityModerate (azo-dye enhanced)High (direct detection)
Wavelength (ex/em)340/425 nm360/454 nm
Tissue PenetrationSuperior (histochemical use)Limited (solution-based assays)
Protease SpecificityBroader (e.g., DPP IV, trypsin)Narrower (e.g., caspase-3)
MNA substrates are preferred for histochemistry due to better localization, while AMC derivatives excel in solution-phase high-throughput screens .

Data Contradiction and Validation

Q. How to address discrepancies in reported protease inhibition profiles using this substrate?

  • Methodological Answer : Discrepancies may arise from differences in protease sources (e.g., recombinant vs. tissue-extracted) or assay temperatures. Validate inhibition profiles using orthogonal methods (e.g., FRET-based substrates or Western blotting). Cross-reference with structural analogs (e.g., Z-Val-Gly-Arg-MNA) to confirm target specificity. Include positive controls like leupeptin or E-64 for cysteine proteases .

Experimental Design Considerations

Q. What controls are essential when designing assays with this substrate?

  • Methodological Answer : (1) Blank Control : Substrate + buffer (no enzyme) to measure autofluorescence. (2) Negative Control : Enzyme + irreversible inhibitor (e.g., AEBSF for serine proteases). (3) Positive Control : Enzyme + known substrate (e.g., Z-LLE-AMC for proteasomes). (4) Calibration Curve : MNA standard (0.1–10 µM) to quantify liberated fluorophore .

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